molecular formula C27H30N8O8S2 B4696094 2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE

2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE

Cat. No.: B4696094
M. Wt: 658.7 g/mol
InChI Key: JUEBIXRXCKAQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and sulfonyl groups

Preparation Methods

The synthesis of 2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE involves multiple steps, including the formation of the hexahydropyrazolo[1,2-a][1,2,4]triazole core and the subsequent attachment of the benzenesulfonyl and diazepan-1-yl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of multiple nitrogen and oxygen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl and diazepan-1-yl groups can participate in nucleophilic substitution reactions, often under basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include other hexahydropyrazolo[1,2-a][1,2,4]triazole derivatives and benzenesulfonyl-substituted molecules, but none possess the exact same structure and properties.

Properties

IUPAC Name

2-[4-[[4-[4-(1,3-dioxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-2-yl)phenyl]sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N8O8S2/c36-24-30-14-2-15-31(30)25(37)34(24)20-4-8-22(9-5-20)44(40,41)28-12-1-13-29(19-18-28)45(42,43)23-10-6-21(7-11-23)35-26(38)32-16-3-17-33(32)27(35)39/h4-11H,1-3,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEBIXRXCKAQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)N4CCCN4C3=O)S(=O)(=O)C5=CC=C(C=C5)N6C(=O)N7CCCN7C6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N8O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE
Reactant of Route 4
2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE
Reactant of Route 5
2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE
Reactant of Route 6
2-(4-{[4-(4-{1,3-DIOXO-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOL-2-YL}BENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}PHENYL)-HEXAHYDROPYRAZOLO[1,2-A][1,2,4]TRIAZOLE-1,3-DIONE

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